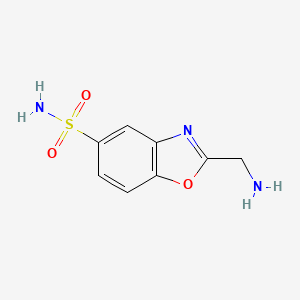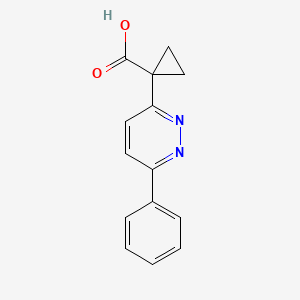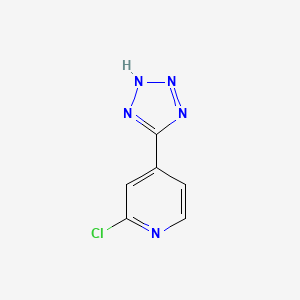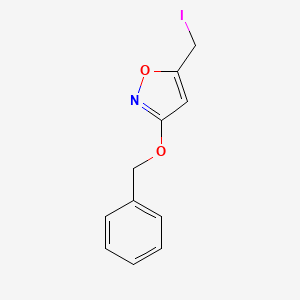
2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide
概要
説明
“2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide” is a compound that contains an aminomethyl group (-NH2CH2-), a benzoxazole group, and a sulfonamide group. Benzoxazoles are aromatic organic compounds containing a benzene fused to an oxazole ring. Sulfonamides are compounds containing a sulfonic acid functional group attached to an amine. These functional groups could potentially give this compound a variety of interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzoxazole and sulfonamide functional groups. The exact structure would depend on the specific locations of these groups on the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aminomethyl, benzoxazole, and sulfonamide groups. Each of these functional groups can participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and potentially increase its solubility in water .
作用機序
Target of Action
It’s worth noting that similar compounds have been found to exhibit antimicrobial properties .
Mode of Action
It’s suggested that similar compounds can interact with bacterial membranes, promoting membrane permeability and allowing antibiotics to reach their intracellular target .
Biochemical Pathways
It’s suggested that similar compounds can affect bacterial membrane-related resistance mechanisms .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s suggested that similar compounds can exhibit superior activity against all gram-negative strains tested, even colistin- and multi-drug resistant strains .
Action Environment
It’s worth noting that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a drug .
実験室実験の利点と制限
The advantages of using 2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide for laboratory experiments include its high purity and stability, as well as its low cost. Additionally, it is easy to synthesize and can be used in a variety of research applications. The main limitation of using this compound for laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to predict the effects of the compound on various biological systems.
将来の方向性
For the use of 2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide include further research into its mechanism of action and its potential applications in the development of new drugs and other compounds for pharmaceutical and medical research. Additionally, further research into its effects on the production of pro-inflammatory molecules and its potential role in the regulation of blood pressure may lead to new therapeutic uses. Additionally, further research into its effects on the synthesis of organic compounds may lead to the development of new materials and the study of chemical reactions. Finally, further research into its effects on the structure and function of proteins and other biological molecules may lead to new insights into the regulation of biological processes.
科学的研究の応用
2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide has been used in a variety of scientific research applications, including the synthesis of various drugs and other compounds for pharmaceutical and medical research. It has also been used in the synthesis of various organic compounds for the development of new materials and for the study of chemical reactions. Additionally, it has been used in the study of the structure and function of proteins and other biological molecules.
生化学分析
Biochemical Properties
2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The interaction between this compound and carbonic anhydrase involves the sulfonamide group, which acts as a zinc-binding moiety, inhibiting the enzyme’s activity. This inhibition can affect various physiological processes, including pH regulation and ion transport .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in cell proliferation, apoptosis, and differentiation. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The sulfonamide group of the compound is crucial for its binding to the active site of enzymes such as carbonic anhydrase. This binding inhibits the enzyme’s activity by blocking the access of substrates to the catalytic site. Additionally, this compound can modulate the activity of other enzymes and proteins through allosteric interactions, leading to changes in their conformation and function. These molecular interactions can result in downstream effects on cellular processes and gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over time. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability, proliferation, and metabolic activity. These effects are time-dependent and can vary based on the concentration and duration of exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxicity, leading to adverse effects such as organ damage, altered physiological functions, and even mortality. The threshold effects and toxicological profile of the compound are critical for determining its safe and effective dosage in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. For example, it can inhibit the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, affecting its bioavailability and distribution in tissues. The localization and accumulation of this compound in specific tissues can influence its pharmacological effects and toxicity profile .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications. For example, it can localize to the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biological activity .
特性
IUPAC Name |
2-(aminomethyl)-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S/c9-4-8-11-6-3-5(15(10,12)13)1-2-7(6)14-8/h1-3H,4,9H2,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXBMJLAHBWJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Pyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1470899.png)

![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1470902.png)

![2-(Piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470905.png)


![[(3-Ethoxy-2-thienyl)methyl]amine](/img/structure/B1470912.png)

![5-Methyl-3-(piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470915.png)

![7-Methyl-3-(piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470918.png)

![(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine](/img/structure/B1470921.png)
